2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-dimethylpyrrolidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)4-3-6-10(8)7-5-9/h3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHAGSDVWLLMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35018-17-8 | |
| Record name | 2-(2,2-dimethylpyrrolidin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2,2 Dimethylpyrrolidin 1 Yl Ethanamine
Strategies for Pyrrolidine (B122466) Core Synthesis
The foundational step in synthesizing 2-(2,2-dimethylpyrrolidin-1-yl)ethanamine is the construction of the 2,2-dimethylpyrrolidine (B1580570) ring. This heterocyclic core is a common motif in bioactive compounds, and several reliable methods have been developed for its synthesis.
One prevalent strategy involves the intramolecular cyclization of acyclic precursors. For instance, the regioselective protonolytic C-C bond cleavage of specifically substituted aminomethyl cyclopropanes can be achieved using a strong acid, leading to the formation of 2,2-substituted pyrrolidines through a tertiary carbenium ion intermediate. organic-chemistry.org Another classical approach is the intramolecular nucleophilic substitution of a haloamine, where a primary amine attacks a carbon atom bearing a leaving group (like bromine or iodine) at the 5-position of the chain, effectively forming the five-membered ring.
Additionally, intramolecular reductive amination of γ-amino ketones provides a direct route. A precursor molecule containing both a ketone and a distant amine function can cyclize in the presence of a reducing agent to form the pyrrolidine ring. More modern methods, such as copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, offer a mild and effective way to construct the pyrrolidine scaffold with high regio- and chemoselectivity. organic-chemistry.org
Functionalization Approaches for the Ethanamine Moiety in this compound
With the 2,2-dimethylpyrrolidine core in hand, the next critical phase is the introduction of the ethanamine side chain onto the ring's nitrogen atom. This is typically achieved through N-alkylation strategies.
Nucleophilic Substitution Reactions
A direct and widely used method is the nucleophilic attack of the 2,2-dimethylpyrrolidine's secondary amine on a two-carbon electrophile. The electrophile must contain a group that is either a protected amine or can be readily converted into one. For example, reacting 2,2-dimethylpyrrolidine with 2-bromoacetonitrile results in the formation of 2-(2,2-dimethylpyrrolidin-1-yl)acetonitrile. The nitrile group can then be reduced to the primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield the final product. researchgate.net Another common electrophile is N-(2-bromoethyl)phthalimide, which, after substitution, can be deprotected using hydrazine (B178648) to release the primary amine.
| Electrophile | Intermediate Product | Subsequent Reaction |
| Chloroacetonitrile | 2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile | Reduction (e.g., with LiAlH4) |
| N-(2-Bromoethyl)phthalimide | N-(2-(2,2-Dimethylpyrrolidin-1-yl)ethyl)phthalimide | Deprotection (e.g., with Hydrazine) |
| Ethylene oxide | 2-(2,2-Dimethylpyrrolidin-1-yl)ethanol | Conversion of alcohol to amine |
Reductive Amination Protocols
Reductive amination, also known as reductive alkylation, offers an efficient one-pot procedure for attaching the ethanamine side chain. organic-chemistry.org This method involves the reaction of 2,2-dimethylpyrrolidine with an aldehyde containing a protected amine or a precursor. A suitable reactant is aminoacetaldehyde diethyl acetal. The initial reaction forms an iminium ion, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This approach is often favored due to its mild conditions and tolerance for various functional groups. organic-chemistry.org
| Carbonyl Compound | Amine | Reducing Agent | Key Feature |
| Glycoaldehyde | 2,2-Dimethylpyrrolidine | Sodium Triacetoxyborohydride | Direct formation of the C-N bond |
| Aminoacetaldehyde Diethyl Acetal | 2,2-Dimethylpyrrolidine | Sodium Borohydride | Utilizes a protected aldehyde |
Coupling Reactions for Scaffold Integration
Modern organometallic cross-coupling reactions provide powerful tools for forming the crucial C-N bond. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed to couple 2,2-dimethylpyrrolidine with a vinyl halide, such as vinyl bromide. nih.gov The resulting enamine intermediate can then be selectively reduced to form the desired ethanamine side chain. Alternatively, a direct coupling with a 2-haloethylamine derivative under appropriate catalytic conditions can also furnish the target molecule. Copper-catalyzed coupling reactions have also been reported for the synthesis of N-heterocycles and represent another viable strategy. nih.gov
Multi-step Organic Synthesis Pathways Utilizing this compound as a Building Block
This compound is not only a synthetic target but also a valuable starting material for the construction of more complex molecules, particularly in medicinal chemistry. vapourtec.comlibretexts.org Its bifunctional nature, possessing both a tertiary amine within the ring and a reactive primary amine on the side chain, allows for selective elaboration.
The terminal primary amine is a versatile handle for a wide range of chemical transformations. It can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases (imines). For instance, reaction with substituted benzaldehydes can produce a library of imine derivatives, which can be further studied or reduced to secondary amines. researchgate.net Furthermore, the primary amine can be acylated with acid chlorides or anhydrides to form amides, or it can be used in further reductive amination steps with different carbonyl compounds to add diverse substituents. These multi-step sequences are fundamental in building molecular complexity and exploring structure-activity relationships in drug discovery programs. researchgate.net
| Reaction Type | Reagent Example | Product Class |
| Imine Formation | 2,4-Dichlorobenzaldehyde | Schiff Base |
| Acylation | Benzoyl Chloride | Amide |
| Reductive Amination | Cyclohexanone | Secondary Amine |
Chemical Reactivity and Derivatization Studies of 2 2,2 Dimethylpyrrolidin 1 Yl Ethanamine
Alkylation Reactions of Amine Centers
The alkylation of 2-(2,2-dimethylpyrrolidin-1-yl)ethanamine can proceed at either the primary or the tertiary amine, with the outcome largely dictated by the reaction conditions and the nature of the alkylating agent.
The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine, making it the preferential site for alkylation under standard conditions, such as reaction with primary alkyl halides. openstax.org However, controlling the degree of alkylation can be challenging, often leading to mixtures of mono-, di-, and even tri-alkylated products. openstax.org The tertiary amine within the pyrrolidine (B122466) ring can also be alkylated, particularly with an excess of a reactive alkylating agent, to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, is typically clean and proceeds to completion. openstax.org
Modern, more selective N-alkylation methods often employ reagents other than alkyl halides to improve control and reduce waste. For instance, reductive amination with aldehydes or ketones is a common strategy. Furthermore, Pd-catalyzed reductive N-alkylation represents a mild and efficient method for generating N-mono-alkylated products.
| Reaction Type | Alkylating Agent | Reactive Site | Potential Product(s) | General Conditions |
|---|---|---|---|---|
| Mono-alkylation | R-X (e.g., CH₃I) | Primary Amine | N-alkyl-2-(2,2-dimethylpyrrolidin-1-yl)ethanamine | Stoichiometric control of amine to alkyl halide |
| Exhaustive Methylation (Hofmann Elimination) | Excess CH₃I | Primary and Tertiary Amines | Quaternary ammonium salt | Excess iodomethane, followed by base (e.g., Ag₂O) openstax.org |
| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | Primary Amine | N-alkyl or N,N-dialkyl derivatives | Reducing agent (e.g., NaBH₃CN, H₂/Pd) |
Amide Formation and Related Coupling Reactivity
The primary amine of this compound readily undergoes acylation to form stable amide bonds. This reaction is fundamental in medicinal chemistry and materials science. The direct condensation of a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the use of coupling reagents to activate the carboxylic acid. nih.gov
A wide array of coupling reagents has been developed to facilitate efficient amide bond formation under mild conditions. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.
Common classes of coupling reagents include:
Carbodiimides : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. nih.govfishersci.co.uk
Phosphonium and Uronium Salts : Reagents such as HATU and HBTU are highly efficient and lead to rapid amide bond formation with high yields. fishersci.co.uk
Lewis Acids : Catalysts like Titanium(IV) chloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, providing a powerful alternative to traditional coupling agents. nih.gov
The choice of solvent and base is also critical. Aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are common, and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) is often added to neutralize the acid formed during the reaction. nih.govfishersci.co.uk
| Carboxylic Acid | Coupling Reagent/System | Product Class | Typical Conditions |
|---|---|---|---|
| Acetic Acid | EDC/HOBt | N-acetyl derivative | DCM, rt, 12-18h nih.gov |
| Benzoic Acid | HATU/DIPEA | N-benzoyl derivative | DMF, rt, 1-4h fishersci.co.uk |
| Naproxen | EDC/DMAP/HOBt | Naproxen amide conjugate | CH₃CN, rt, 18h nih.gov |
| General (R-COOH) | TiCl₄ | General amide | Pyridine, 85 °C, 2h nih.gov |
Oxidation Reactions of the Ethanamine Moiety
The oxidation of the amine groups in this compound can lead to a variety of products depending on the oxidant and reaction conditions. The primary and tertiary amines exhibit different reactivities.
Primary Amine Oxidation : The primary amine of the ethanamine side chain can be oxidized to several functional groups. Under mild conditions, oxidation can yield hydroxylamines. libretexts.org More vigorous oxidation can lead to imines or nitriles. For example, oxidative dehydrogenation is a known route for converting primary amines to nitriles using various catalytic systems. researchgate.net The conversion of primary amines to ketones is also a possible transformation. acs.org
Tertiary Amine Oxidation : The tertiary amine within the pyrrolidine ring can be oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxy acids to form the corresponding N-oxide (amine oxide). libretexts.org This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the molecule's electronic properties and stereochemistry, as the nitrogen in an amine oxide can be a stable chiral center. libretexts.org
| Amine Center | Oxidizing Agent | Potential Product | Significance of Transformation |
|---|---|---|---|
| Primary Amine | Peroxy acids (mild) | Hydroxylamine | Intermediate oxidation state libretexts.org |
| Primary Amine | Transition metal catalysts | Nitrile | Conversion to a versatile synthetic intermediate researchgate.net |
| Tertiary Amine | H₂O₂ or RCO₃H | N-oxide | Formation of a polar, potentially chiral center libretexts.org |
Strategies for Enhanced Derivative Synthesis
Beyond simple functional group transformations, advanced synthetic strategies can be employed to generate complex derivatives of this compound with high efficiency.
Schiff Base Formation : A straightforward and powerful method for derivatization is the condensation of the primary amine with an aldehyde or ketone to form a Schiff base (or imine). This reaction is typically reversible and acid-catalyzed. It provides a modular approach to introduce a wide variety of aromatic and aliphatic substituents onto the molecule. Research has demonstrated the successful synthesis of Schiff bases from the related 2-(pyrrolidin-1-yl)ethanamine with various benzaldehydes. researchgate.net
Tandem or Cascade Reactions : These reactions involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. Such strategies are highly atom- and step-economical. For instance, tandem reactions involving pyrrolidine scaffolds have been developed to create complex, polycyclic structures with high stereocontrol. acs.org A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence has been reported for the synthesis of functionalized pyrrolidines from primary amine-tethered alkynes, showcasing a powerful method for rapid complexity generation. nih.govnih.gov
Asymmetric Synthesis : For creating chiral derivatives, asymmetric catalytic methods are indispensable. Enantioselective methods for the synthesis of chiral 2,2-disubstituted pyrrolidines have been developed, often starting with an asymmetric allylic alkylation to establish a key stereocenter, followed by further transformations. nih.gov
| Strategy | Reaction Type | Key Reagents/Catalysts | Resulting Derivative Class |
|---|---|---|---|
| Schiff Base Formation | Condensation | Aldehydes/Ketones, Acid catalyst | Imines with diverse substituents researchgate.net |
| Tandem Reaction | Hydroamination/Iminium Formation/Allylation | Gold (Au) catalysts | Spirocyclic pyrrolidines acs.org |
| Tandem Reaction | Amination/Cyanation/Alkylation | Copper (Cu) catalysts | α-Cyanopyrrolidines nih.govnih.gov |
| Asymmetric Synthesis | Asymmetric Allylic Alkylation & Ring Contraction | Chiral ligands/catalysts | Enantioenriched 2,2-disubstituted pyrrolidines nih.gov |
Structure Activity Relationship Sar and Molecular Design Investigations of 2 2,2 Dimethylpyrrolidin 1 Yl Ethanamine Analogues
Conformational Flexibility and Hydrogen Bonding Capacity within the Pyrrolidine (B122466) and Ethanamine Moieties
The five-membered pyrrolidine ring of 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine is not planar and exhibits a phenomenon known as pseudorotation, allowing it to adopt various envelope and twisted conformations. nih.gov The puckering of the pyrrolidine ring is a critical determinant of the spatial orientation of its substituents, which in turn influences how the molecule interacts with its biological target. nih.gov Inductive and stereoelectronic factors, dictated by the substituents, play a significant role in controlling the ring's conformation. nih.gov In the case of the parent pyrrolidine, the ring can exist in two primary puckered forms, often referred to as "UP" and "DOWN" puckers. nih.gov
The ethanamine moiety introduces additional conformational flexibility around the C-C and C-N single bonds. The relative orientation of the terminal primary amine with respect to the pyrrolidine ring is crucial for establishing key interactions with biological macromolecules. This flexibility allows the molecule to adopt an optimal conformation to fit into a binding pocket.
Hydrogen bonding is a fundamental aspect of molecular recognition and significantly contributes to the binding affinity of a ligand to its target. numberanalytics.com The this compound scaffold possesses two key sites for hydrogen bonding:
Primary Amine (-NH2): The terminal amino group of the ethanamine side chain is a potent hydrogen bond donor, capable of forming directional interactions with hydrogen bond acceptor atoms on a target protein, such as oxygen or nitrogen. numberanalytics.comlibretexts.org
Pyrrolidine Nitrogen: The tertiary nitrogen atom within the pyrrolidine ring acts as a hydrogen bond acceptor. libretexts.org
The ability of these groups to form hydrogen bonds is critical for anchoring the molecule within a binding site and contributing to its biological activity. numberanalytics.com The interplay between the conformational flexibility of the scaffold and its hydrogen bonding capacity allows for a dynamic interaction with biological targets.
Impact of Methyl Substitutions on Pyrrolidine Ring on Molecular Interactions
The presence of two methyl groups at the C2 position of the pyrrolidine ring, known as a gem-dimethyl substitution, has a profound impact on the molecule's properties. This substitution pattern is a common motif in medicinal chemistry, often employed to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov
The primary effects of the 2,2-dimethyl substitution include:
Conformational Restriction: The gem-dimethyl group sterically hinders the free rotation around the C2-N1 bond and influences the puckering of the pyrrolidine ring. This restriction can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding to a target. nih.gov This can lead to an increase in binding affinity.
Increased Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Steric Shielding: The methyl groups can shield the adjacent pyrrolidine nitrogen from metabolic enzymes, potentially increasing the molecule's metabolic stability.
Van der Waals Interactions: The methyl groups can engage in favorable van der Waals interactions within a hydrophobic pocket of a biological target, further contributing to binding affinity. researchgate.net
The strategic placement of these methyl groups is a key design element that can significantly modulate the pharmacological profile of the this compound scaffold.
Design Principles for Modulating Binding Affinity to Diverse Biological Targets
Modulating the binding affinity of this compound analogues for various biological targets requires a systematic approach to structural modification. The following design principles can be applied:
Modification of the Ethanamine Side Chain:
Chain Length: Altering the length of the alkyl chain connecting the primary amine to the pyrrolidine ring can optimize the distance between key interacting groups and their counterparts on the target protein.
Substitution on the Amine: N-alkylation or N-acylation of the primary amine can modify its hydrogen bonding capacity and introduce new interactions.
Substitution on the Pyrrolidine Ring:
Positional Isomers: Moving the dimethyl substitution to other positions on the pyrrolidine ring (e.g., C3) would significantly alter the molecule's shape and steric profile, leading to different binding affinities and selectivities.
Introduction of Other Substituents: Incorporating polar or non-polar functional groups at other positions on the pyrrolidine ring can introduce new hydrogen bonding, ionic, or hydrophobic interactions.
Stereochemistry: The pyrrolidine ring contains chiral centers, and the stereoisomers of substituted analogues can exhibit different biological activities due to the stereospecific nature of protein-ligand interactions. nih.gov
A successful design strategy often involves creating a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This model, which typically includes features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic centers, can then be used to guide the design of new analogues with improved binding affinity. nih.govnih.gov
Table 1: Key Structural Modifications and Their Potential Impact on Binding Affinity
| Modification | Rationale | Potential Outcome |
| Varying ethanamine chain length | Optimize distance to target residues | Increased or decreased affinity |
| N-alkylation of primary amine | Modulate H-bond donation/add bulk | Altered binding mode and affinity |
| Introducing substituents on the pyrrolidine ring | Introduce new interactions (H-bonds, hydrophobic) | Enhanced affinity and selectivity |
| Altering stereochemistry | Optimize fit in chiral binding pocket | Different activity for different isomers |
Comparative Analysis with Related Pyrrolidine and Piperidine (B6355638) Analogues
The this compound scaffold can be compared to other cyclic amine structures commonly used in drug design, such as unsubstituted pyrrolidines and six-membered piperidines.
Pyrrolidine vs. Piperidine: The key difference between pyrrolidine and piperidine is the ring size. nih.gov Pyrrolidine is a five-membered ring, while piperidine is a six-membered ring. nih.gov This difference in ring size leads to distinct conformational preferences. Piperidine rings typically adopt chair and boat conformations, which are conformationally more restricted than the envelope and twist forms of pyrrolidine. The choice between a pyrrolidine and a piperidine scaffold can significantly impact the spatial arrangement of substituents and, consequently, the binding to a biological target.
Impact of Gem-Dimethyl Substitution: Compared to an unsubstituted 2-(pyrrolidin-1-yl)ethanamine, the 2,2-dimethyl analogue possesses a more constrained pyrrolidine ring. This pre-organization can be advantageous if the resulting conformation is favorable for binding, as it reduces the entropic cost of adopting the bioactive conformation. However, the steric bulk of the gem-dimethyl group could also lead to unfavorable steric clashes with the target protein, resulting in decreased affinity.
Electronic Properties: The basicity of the pyrrolidine nitrogen can be influenced by substituents. While the gem-dimethyl group primarily exerts a steric effect, other substituents could electronically modulate the pKa of the nitrogen, affecting its ability to form ionic interactions or act as a hydrogen bond acceptor.
Table 2: Comparative Properties of Cyclic Amine Scaffolds
| Scaffold | Ring Size | Key Conformational Features | Potential Advantages | Potential Disadvantages |
| Pyrrolidine | 5-membered | Envelope, Twist (Flexible) | Greater conformational flexibility to adapt to binding sites. | Higher entropic penalty upon binding. |
| 2,2-Dimethylpyrrolidine (B1580570) | 5-membered | Restricted Envelope/Twist | Pre-organized for binding, potential for increased metabolic stability. | Potential for steric hindrance. |
| Piperidine | 6-membered | Chair, Boat (More Rigid) | Lower entropic penalty upon binding. | Less conformational adaptability. |
Computational and Theoretical Chemistry Studies of 2 2,2 Dimethylpyrrolidin 1 Yl Ethanamine
Molecular Dynamics and Conformational Analysis
No molecular dynamics simulations or detailed conformational analyses for 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine have been found in the public domain.
Should such research be published in the future, this article can be generated with the specific data and findings from those studies.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to understand the charge distribution of a molecule and to predict its reactivity and intermolecular interactions. The MEP surface maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution.
For this compound, an MEP analysis would likely reveal distinct regions of positive and negative electrostatic potential. The nitrogen atoms of the pyrrolidine (B122466) ring and the primary amine group are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms bonded to the nitrogen and carbon atoms would exhibit positive potential (electron-poor), indicating sites for nucleophilic interaction. The dimethyl groups on the pyrrolidine ring would influence the steric accessibility and the local electronic environment. A theoretical MEP analysis would be crucial in understanding how this molecule interacts with biological targets or other chemical species.
| Region | Predicted Electrostatic Potential | Implication |
|---|---|---|
| Primary Amine (NH2) | Negative (Red) | Site for electrophilic attack and hydrogen bond donation. |
| Pyrrolidine Nitrogen | Negative (Red) | Potential site for electrophilic interaction, though sterically hindered. |
| Hydrogen atoms on Amine | Positive (Blue) | Sites for nucleophilic attack and hydrogen bond acceptance. |
| Alkyl Regions | Neutral (Green) | Largely non-polar interactions. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.
In a hypothetical docking study, this compound would be placed into the binding site of a selected target protein. The simulation would then explore various conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose. The results would be ranked based on this binding energy, with lower energies indicating a more favorable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein, would be identified. For instance, the primary amine and the pyrrolidine nitrogen of the compound could act as hydrogen bond acceptors or donors, while the dimethyl groups could engage in hydrophobic interactions. Such studies are pivotal in rational drug design and in predicting the biological activity of a compound. researchgate.netd-nb.infomdpi.com
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| Monoamine Oxidase A | -7.5 | Tyr407, Phe208 | Hydrogen Bonding, Hydrophobic |
| Dopamine Transporter | -8.2 | Asp79, Ser149 | Electrostatic, Hydrogen Bonding |
| Acetylcholinesterase | -6.9 | Trp84, Phe330 | Hydrophobic, Pi-Alkyl |
Predicted Collision Cross Section (CCS) and Ion Mobility Studies
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion that is presented to a buffer gas. It provides valuable information about the three-dimensional structure of an ion.
For this compound, computational methods can be used to predict its CCS value. These predictions are typically based on the molecule's 3D structure and involve calculations that simulate the ion's movement through a buffer gas. The predicted CCS value can then be compared with experimental data if available, to confirm the ion's structure. Different conformations or protonation states of the molecule would result in different CCS values. Therefore, predicted CCS values can help in identifying the specific form of the molecule present in a sample. This information is particularly useful in metabolomics and proteomics for the confident identification of small molecules.
| Ion Adduct | Predicted CCS (Ų) in N2 | Predicted CCS (Ų) in He |
|---|---|---|
| [M+H]+ | 135.2 | 95.8 |
| [M+Na]+ | 142.5 | 101.3 |
Spectroscopic Characterization Methodologies for 2 2,2 Dimethylpyrrolidin 1 Yl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. libretexts.orgmsu.edu For 2-(2,2-dimethylpyrrolidin-1-yl)ethanamine, NMR provides crucial information about the chemical environment of each proton and carbon atom, enabling the confirmation of its molecular framework.
A standard ¹H NMR spectrum would be expected to show distinct signals for the protons of the dimethylpyrrolidine ring, the ethylamine (B1201723) side chain, and the amine group. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the pyrrolidine (B122466) nitrogen would likely appear at a different chemical shift compared to the protons on the carbon adjacent to the primary amine group. Similarly, the gem-dimethyl groups on the pyrrolidine ring would exhibit a characteristic singlet, integrating to six protons.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts would help in assigning the carbons of the pyrrolidine ring, the ethyl bridge, and the gem-dimethyl groups.
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₂ | ~1.10 | s | 6H |
| Pyrrolidine CH₂ | ~1.60-1.80 | m | 4H |
| N-CH₂-CH₂-NH₂ | ~2.50-2.70 | m | 2H |
| N-CH₂-CH₂-NH₂ | ~2.80-3.00 | m | 2H |
| NH₂ | Variable | br s | 2H |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C(CH₃)₂ | ~25 |
| Pyrrolidine CH₂ | ~22, ~35 |
| C(CH₃)₂ | ~55 |
| N-CH₂ (pyrrolidine) | ~60 |
| N-CH₂-CH₂-NH₂ | ~50 |
| N-CH₂-CH₂-NH₂ | ~40 |
To unambiguously assign all proton and carbon signals and to gain deeper insights into the molecule's conformation, advanced NMR techniques are indispensable. numberanalytics.com
Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton couplings within the molecule. For this compound, COSY would reveal the coupling between the protons of the ethyl bridge and adjacent protons on the pyrrolidine ring, confirming their connectivity. numberanalytics.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly attached proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals. numberanalytics.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, such as the C-2 of the pyrrolidine ring bearing the two methyl groups, by observing correlations from the methyl protons. numberanalytics.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is invaluable for conformational analysis, for example, to determine the relative orientation of the ethylamine side chain with respect to the pyrrolidine ring.
Since this compound is a chiral molecule, NMR spectroscopy can be used to determine its enantiomeric purity. This is typically achieved by using a chiral solvating agent (CSA) or a chiral metal complex. researchgate.netnih.govnih.gov These agents interact with the enantiomers of the analyte to form transient diastereomeric complexes, which have different NMR spectra.
The addition of a chiral acid, such as (R)- or (S)-mandelic acid, or a commercially available chiral solvating agent like (18-crown-6)-2,3,11,12-tetracarboxylic acid, can induce chemical shift differences (Δδ) between the signals of the two enantiomers in the ¹H NMR spectrum. researchgate.net The integration of these separated signals allows for the quantification of the enantiomeric excess (ee). Similarly, chiral lanthanide shift reagents can be employed to spread out the signals and enhance the resolution between the enantiomers. nih.gov
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting NMR chemical shifts. researchgate.net By optimizing the geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set), the ¹H and ¹³C NMR chemical shifts can be calculated.
The correlation between the experimental and theoretically determined spectra serves several purposes:
It provides a high level of confidence in the assignment of the experimental signals.
It can help to distinguish between different possible conformations of the molecule in solution by comparing the calculated spectra of various conformers with the experimental data.
Discrepancies between the experimental and theoretical data can point to specific solvent effects or intermolecular interactions that are not accounted for in the gas-phase calculations.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis and Theoretical Correlation
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups and bonding within a molecule. nih.govamericanpharmaceuticalreview.com The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational modes include:
N-H stretching: The primary amine group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C-H stretching: The aliphatic C-H bonds of the pyrrolidine ring, ethyl bridge, and methyl groups would show stretching vibrations in the 2850-3000 cm⁻¹ region.
N-H bending: The scissoring vibration of the NH₂ group is expected to appear around 1600 cm⁻¹.
C-N stretching: The stretching vibrations of the C-N bonds would be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Hypothetical FTIR Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H stretch (asymmetric) | ~3360 |
| N-H stretch (symmetric) | ~3290 |
| C-H stretch (aliphatic) | 2850-2970 |
| N-H bend (scissoring) | ~1610 |
| C-N stretch | 1000-1250 |
Similar to NMR, theoretical calculations using DFT can be employed to compute the vibrational frequencies and intensities. researchgate.net Comparing the calculated vibrational spectrum with the experimental FTIR spectrum aids in the precise assignment of the observed absorption bands to specific vibrational modes of the molecule. This correlation can also provide insights into the conformational preferences of the molecule.
Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Studies and TD-DFT Comparisons
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated amines like this compound are generally expected to have weak absorptions in the UV region, corresponding to n → σ* transitions of the lone pair electrons on the nitrogen atoms. These transitions typically occur at wavelengths below 220 nm and may not be readily observable with standard instrumentation.
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net By performing TD-DFT calculations on the optimized geometry of this compound, one can obtain the theoretical absorption wavelengths (λ_max) and oscillator strengths for the electronic transitions. faccts.de A comparison of the calculated spectrum with the experimental UV-Vis spectrum, if obtainable, can help in understanding the nature of the electronic transitions. For a saturated amine, the primary utility of TD-DFT would be to confirm the absence of significant absorption in the near-UV and visible regions, consistent with its chemical structure.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If a suitable single crystal of this compound or a salt thereof can be grown, X-ray diffraction analysis would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the pyrrolidine ring and the orientation of the ethylamine substituent in the solid state.
Stereochemistry: Unambiguous determination of the absolute configuration if a chiral crystal is formed.
Intermolecular interactions: Detailed insights into how the molecules pack in the crystal lattice, including hydrogen bonding interactions involving the amine groups.
The crystal structure of a related compound, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been determined by X-ray diffraction, showcasing the utility of this technique for substituted pyrrolidines. researchgate.net For this compound, hydrogen bonding between the primary amine of one molecule and the tertiary amine of a neighboring molecule would be a likely and important feature of its solid-state packing.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, researchers can identify and analyze the nature and extent of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. Typically, this analysis provides a quantitative breakdown of the different atomic contacts contributing to the crystal packing.
For this compound, a Hirshfeld surface analysis would yield a data table quantifying the percentage contribution of different intermolecular contacts (e.g., H···H, N···H, C···H). This data would be crucial for understanding the supramolecular assembly of the compound in its solid state.
Fingerprint Plot Analysis
Complementary to Hirshfeld surface analysis, 2D fingerprint plots provide a graphical representation of the intermolecular contacts, plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). These plots offer a detailed and complementary perspective on the intermolecular interactions, allowing for the deconvolution of the full fingerprint into contributions from specific atom pairs.
Advanced Mass Spectrometry Techniques for Reaction Monitoring and Complex Analysis
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are indispensable tools for elucidating molecular structures and monitoring chemical reactions. These methods provide precise mass measurements and fragmentation patterns that can be used to identify reaction intermediates, byproducts, and final products, as well as to characterize complex mixtures.
In the context of this compound, studies employing these techniques would offer insights into its synthesis pathways and potential degradation products. Data tables would typically summarize the mass-to-charge ratios (m/z) of key ions and their proposed elemental compositions and structural assignments.
The absence of specific research on this compound using these advanced spectroscopic and analytical methods indicates a gap in the current body of chemical literature. Future research in this area would be valuable for a more complete understanding of the physicochemical properties of this compound.
Coordination and Supramolecular Chemistry of 2 2,2 Dimethylpyrrolidin 1 Yl Ethanamine
Ligand Design and Metal Complex Formation
There is currently no available scientific literature that discusses the design of 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine as a ligand for metal complex formation. The primary amine and the tertiary amine within the pyrrolidine (B122466) ring present potential coordination sites. The steric hindrance caused by the gem-dimethyl groups on the pyrrolidine ring would be a significant factor in its coordination behavior, likely influencing the geometry and stability of any potential metal complexes. However, without experimental data, any discussion on its chelating properties, preferred coordination modes, and the types of metal ions it might bind with remains purely speculative.
Self-Assembly and Supramolecular Architectures Involving this compound
In the absence of any published research, there is no information on the involvement of this compound in self-assembly processes or the formation of supramolecular architectures. The potential for this molecule to participate in hydrogen bonding through its primary amine, or to act as a building block in larger, ordered structures through coordination with metal ions, has not been investigated.
Characterization of Coordination Compounds and Their Interactions
As no coordination compounds of this compound have been reported in the scientific literature, there is no data available regarding their characterization. Techniques such as X-ray crystallography, NMR spectroscopy, mass spectrometry, and elemental analysis, which are typically employed to elucidate the structure and properties of coordination complexes, have not been applied to any metal complexes of this specific ligand. Consequently, there are no research findings to present in the form of data tables or detailed discussions.
Research Applications and Mechanistic Insights of 2 2,2 Dimethylpyrrolidin 1 Yl Ethanamine in Chemical Biology
Role as a Chemical Probe in Biochemical Investigations
While direct and extensive studies detailing the use of 2-(2,2-dimethylpyrrolidin-1-yl)ethanamine as a chemical probe are not widely documented in publicly available research, its structural characteristics make it a promising candidate for such applications. The pyrrolidine (B122466) moiety is a common feature in many biologically active compounds, and its derivatives are frequently employed to probe the binding pockets of proteins and enzymes. The introduction of the gem-dimethyl group on the pyrrolidine ring provides conformational rigidity and steric bulk, which can be exploited to investigate specific molecular recognition events.
The primary amine group of the ethanamine side chain offers a versatile handle for the attachment of reporter molecules, such as fluorescent dyes or affinity tags. This functionalization would enable the tracking and identification of its binding partners within a cellular context, thereby elucidating its mechanism of action and identifying novel therapeutic targets. The development of such probes would be a valuable addition to the chemical biology toolbox for dissecting complex signaling pathways.
Modulation of Protein-Protein and Protein-Ligand Interactions
The modulation of protein-protein interactions (PPIs) and protein-ligand interactions (PLIs) is a cornerstone of modern drug discovery. The pyrrolidine scaffold, a key component of this compound, is frequently incorporated into small molecules designed to disrupt or stabilize these interactions. The non-planar, three-dimensional nature of the pyrrolidine ring allows for the presentation of substituents in well-defined spatial orientations, facilitating precise interactions with the topographically complex surfaces of proteins.
Development of Enzyme Inhibitors and Modulators
The this compound moiety has been recognized as a valuable building block in the design of inhibitors for a range of therapeutically relevant enzymes.
Kinases: Kinases are a major class of drug targets in oncology and inflammatory diseases. The pyrrolidine ring is a common feature in many kinase inhibitors, often serving as a key anchoring element within the ATP-binding site. The specific incorporation of the this compound fragment in kinase inhibitor design allows for the exploration of specific interactions within the enzyme's active site, potentially leading to increased potency and selectivity.
Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a critical role in immune evasion by tumors. The development of IDO1 inhibitors is a promising strategy in cancer immunotherapy. nih.govnih.gov Phenylimidazole-based scaffolds have been investigated as potential IDO1 inhibitors, and the incorporation of various side chains, including those containing pyrrolidine moieties, has been explored to optimize their inhibitory activity. nih.govnih.gov While specific examples detailing the use of this compound are not prominent, its structural features align with the design principles of potent IDO1 inhibitors.
Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. Numerous CHK1 inhibitors have been developed, with many featuring heterocyclic scaffolds. nih.govnih.gov The pyrrolidine motif is often employed to establish crucial interactions within the CHK1 active site. The unique substitution pattern of this compound could offer advantages in terms of potency, selectivity, and pharmacokinetic properties in the design of novel CHK1 inhibitors.
Acetylcholine (B1216132) Esterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov The design of new AChE inhibitors often involves the incorporation of nitrogen-containing heterocycles to interact with key residues in the enzyme's active site gorge. The this compound scaffold provides a basic nitrogen center and a defined three-dimensional structure that could be exploited for the development of novel AChE inhibitors.
SARS-CoV-2 Macrodomain: The macrodomain of the SARS-CoV-2 non-structural protein 3 (Nsp3) is an essential enzyme for viral replication and represents a promising target for antiviral drug development. enamine.netnih.govnih.gov Researchers have explored a variety of chemical scaffolds to inhibit this enzyme. enamine.netnih.govnih.gov Although direct examples are scarce, the structural characteristics of this compound make it a plausible fragment for incorporation into novel SARS-CoV-2 macrodomain inhibitors, potentially interacting with key residues in the ADP-ribose binding pocket.
Design of Neurotransmitter Modulators
The pyrrolidine ring is a privileged scaffold in the design of compounds that modulate the activity of neurotransmitter systems in the central nervous system (CNS). solubilityofthings.com Derivatives of 2-(pyrrolidin-1-yl)ethanamine have been investigated for their potential to influence cognitive functions. solubilityofthings.com The this compound structure, with its specific stereochemistry and substitution pattern, can be utilized to design selective ligands for various neurotransmitter receptors and transporters.
For instance, conformationally restricted analogues of neurotransmitters are valuable tools for understanding receptor-ligand interactions. nih.gov The gem-dimethyl group in this compound restricts the conformational flexibility of the pyrrolidine ring, which can lead to enhanced selectivity for a particular receptor subtype. This approach has been successfully used to develop selective inhibitors of glutamate (B1630785) uptake. nih.gov By systematically modifying the core structure of this compound, medicinal chemists can develop novel CNS agents with improved efficacy and reduced side effects.
Exploration in Scaffold Chemistry and Building Block Applications in Medicinal Chemistry
The compound this compound serves as a versatile building block in medicinal chemistry, providing a ready-made scaffold that can be elaborated to generate libraries of diverse compounds for biological screening. enamine.net Its bifunctional nature, possessing both a secondary amine within the pyrrolidine ring and a primary amine on the side chain, allows for a wide range of chemical transformations.
This dual reactivity enables the straightforward introduction of various substituents and the construction of more complex molecular architectures. The pyrrolidine ring itself is a common motif in many FDA-approved drugs, highlighting its importance in drug design. The presence of the gem-dimethyl group adds a unique structural element that can be used to fine-tune the physicochemical and pharmacological properties of drug candidates, such as their metabolic stability, solubility, and membrane permeability.
Below is a table summarizing the key applications of the this compound scaffold in chemical biology and medicinal chemistry.
| Application Area | Role of this compound | Potential Advantages |
| Chemical Probes | Scaffold for attaching reporter groups. | Conformational rigidity for specific binding studies. |
| Modulation of PPIs/PLIs | Core structure for designing modulators. | Gem-dimethyl groups can enhance binding affinity. |
| Enzyme Inhibition | Building block for inhibitors of kinases, IDO1, CHK1, AChE, SARS-CoV-2 Macrodomain. | Unique substitution pattern for improved potency and selectivity. |
| Neurotransmitter Modulation | Scaffold for designing CNS-active agents. | Conformational restriction for receptor subtype selectivity. |
| Medicinal Chemistry | Versatile building block for compound library synthesis. | Bifunctionality allows for diverse chemical modifications. |
Q & A
Q. What are the recommended synthetic routes for 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine, and how can reaction conditions be optimized?
A common approach involves reductive amination of 2,2-dimethylpyrrolidine with acetaldehyde derivatives, followed by purification via column chromatography. Optimization may include adjusting catalysts (e.g., sodium cyanoborohydride for selectivity), solvent polarity (methanol or THF), and reaction time to minimize byproducts like over-alkylated amines . For analogs such as 2-(5-chloro-2-methylindol-3-yl)ethanamine, microwave-assisted synthesis has improved yields by 15–20% compared to traditional heating .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituents on the pyrrolidine ring and ethanamine chain. For example, methyl groups at C2/C3 of pyrrolidine appear as singlets (δ ~1.2 ppm), while the ethanamine protons split into multiplets (δ 2.5–3.5 ppm) .
- X-ray crystallography : Programs like SHELXL (via SHELX suite) resolve bond angles and torsional strain in the pyrrolidine ring, with reliability indices (R1) < 5% for high-resolution data .
Q. What safety protocols are essential for handling this compound?
Key measures include:
- Ventilation : Use fume hoods to prevent inhalation (LD50 data for analogs like 2-pyridin-2-ylethanamine suggest moderate toxicity) .
- PPE : Nitrile gloves and goggles to avoid skin/eye contact, as similar amines cause irritation .
- First aid : Immediate rinsing with water for eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Hybrid functionals (e.g., B3LYP) with exact-exchange terms calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For pyrrolidine derivatives, the nitrogen lone pair in HOMO (energy ~-5.2 eV) dominates reactivity, while methyl groups lower ring strain by ~3 kcal/mol compared to unsubstituted analogs . Basis sets like 6-31G(d,p) are sufficient for geometry optimization .
Q. How do structural modifications influence biological activity, such as receptor binding?
Substitutions on the ethanamine chain or pyrrolidine ring modulate affinity. For example:
- NMDA receptor inhibition : Bulky substituents (e.g., indole in 2-(5-chloro-2-methylindol-3-yl)ethanamine) enhance binding by filling hydrophobic pockets (IC50 ~0.8 µM) .
- Pim-1 kinase inhibition : Ethylamine side chains improve selectivity by forming hydrogen bonds with catalytic lysine residues (Ki < 100 nM) .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., pKa, solubility)?
- pKa discrepancies : Use potentiometric titration under controlled ionic strength (e.g., 0.15 M KCl). For tertiary amines like this compound, pKa typically ranges 9.5–10.5, but methyl groups may lower it by 0.3 units due to steric hindrance .
- Solubility : Conflicting logP values (e.g., 1.8 vs. 2.2) arise from measurement methods. Use shake-flask assays with HPLC quantification for accuracy .
Methodological Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
